molecular formula C24H33NO2 B8515185 4-[(11-Phenylundecyl)amino]benzoic acid CAS No. 61439-52-9

4-[(11-Phenylundecyl)amino]benzoic acid

Cat. No. B8515185
M. Wt: 367.5 g/mol
InChI Key: YROPKZIQRUBCBO-UHFFFAOYSA-N
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Patent
US04350822

Procedure details

A mixture of 16.5 g. of ethyl p-aminobenzoate, 16.3 g. of 11-phenylundecanol O-methanesulfonate (prepared as described in Example 7) and 50 ml. of hexamethylphosphoramide are heated in an oil bath at 120° C. for 20 hours. The mixture is poured into ice and water and extracted with chloroform. The extracts are washed with water, 0.1 N NaOH, saturated sodium chloride solution and water. After drying over magnesium sulfate the extract is filtered through silica gel and the silica gel is washed with chloroform. The filtrate is concentrated in vacuo to an oil which is combined with 200 ml. of ethanol-water (9:1), 15 g. of potassium hydroxide and the mixture is refluxed for 3.5 hours. The mixture is acidified with concentrated hydrochloric acid, diluted with 50 ml. of water and chilled. Dilution with 100 ml. of ethanol and 25 ml. of water and filtration gives a gummy solid which is washed with water. The solid is dissolved in hexane:ether:ethyl acetate:acetic acid (40:5:5:2) and filtered through silica gel G. The support is washed with the same solvent (2 fractions). The first fraction is concentrated in vacuo to an oil which is crystallized from hexane to give pale yellow crystals, m.p. 50°-52° C. Recrystallization from ether-hexane (1:1) gives white crystals, m.p. 53°-55° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
11-phenylundecanol O-methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][CH:3]=1.CS(O[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)(=O)=O.CN(C)P(N(C)C)(N(C)C)=O>O>[C:29]1([CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([OH:8])=[O:7])=[CH:11][CH:12]=2)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
11-phenylundecanol O-methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCCCCCCCCCCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 16.5 g
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extracts are washed with water, 0.1 N NaOH, saturated sodium chloride solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate the extract
FILTRATION
Type
FILTRATION
Details
is filtered through silica gel
WASH
Type
WASH
Details
the silica gel is washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo to an oil which
TEMPERATURE
Type
TEMPERATURE
Details
of potassium hydroxide and the mixture is refluxed for 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
diluted with 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
of water and chilled
FILTRATION
Type
FILTRATION
Details
of water and filtration
CUSTOM
Type
CUSTOM
Details
gives a gummy solid which
WASH
Type
WASH
Details
is washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in hexane:ether:ethyl acetate:acetic acid (40:5:5:2)
FILTRATION
Type
FILTRATION
Details
filtered through silica gel G
WASH
Type
WASH
Details
The support is washed with the same solvent (2 fractions)
CONCENTRATION
Type
CONCENTRATION
Details
The first fraction is concentrated in vacuo to an oil which
CUSTOM
Type
CUSTOM
Details
is crystallized from hexane
CUSTOM
Type
CUSTOM
Details
to give pale yellow crystals, m.p. 50°-52° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether-hexane (1:1)
CUSTOM
Type
CUSTOM
Details
gives white crystals, m.p. 53°-55° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCCCCCCCCCCNC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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